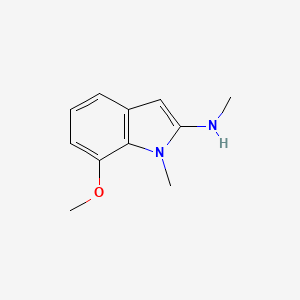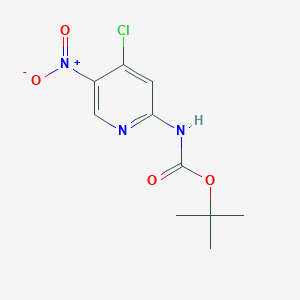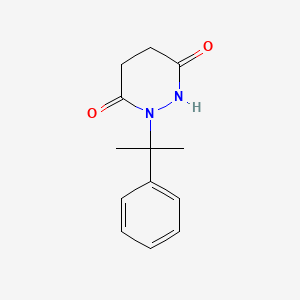
1,1'-(2,3-Dihydropyrazine-1,4-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is a heterocyclic compound characterized by the presence of a pyrazine ring. This compound is notable for its unique structure, which includes two ethanone groups attached to a dihydropyrazine ring. It is a non-aromatic compound, distinct from other similar heterocycles due to its non-conjugated dialkene nature .
Vorbereitungsmethoden
The synthesis of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone typically involves the reaction of pyrazine with propionic anhydride in the presence of zinc powder. The reaction mixture is refluxed until complete conversion of pyrazine is observed, as monitored by thin-layer chromatography (TLC). The zinc powder is then removed by filtration, and the product is recrystallized from propionic anhydride and further purified by crystallization from methanol, yielding a white solid .
Analyse Chemischer Reaktionen
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts easily with nucleophiles, leading to substitution reactions.
Oxidation and Reduction: It shows a preference for ring contraction and photooxidation processes in solution, although no photoadducts are detected.
Cycloaddition: In the solid state, cycloaddition reactions can occur, producing syndimers and cage-dimers.
Common reagents used in these reactions include propionic anhydride and zinc powder for the initial synthesis, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a subject of study for understanding the behavior of non-aromatic heterocycles.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone involves its reactivity with nucleophiles and its tendency to undergo ring contraction and photooxidation. The molecular targets and pathways involved are primarily related to its non-aromatic, non-conjugated dialkene structure, which influences its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is unique compared to other similar compounds such as 1,4-dihydropyridines and 4H-pyrans. While these compounds share structural similarities, 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is distinct due to its non-aromatic nature and preference for specific chemical reactions . Similar compounds include:
- 1,4-Dihydropyridines
- 4H-Pyrans
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(4-acetyl-2,3-dihydropyrazin-1-yl)ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
JWBPVJVYLLVYPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)








![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
